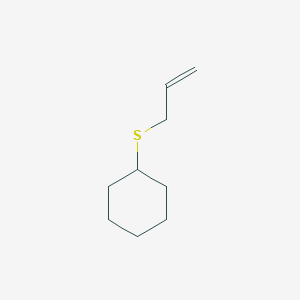

Allyl cyclohexyl sulfide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53439-63-7 |

|---|---|

Molecular Formula |

C9H16S |

Molecular Weight |

156.29 g/mol |

IUPAC Name |

prop-2-enylsulfanylcyclohexane |

InChI |

InChI=1S/C9H16S/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |

InChI Key |

PPNNVWQGVFZHNA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1CCCCC1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Allyl Cyclohexyl Sulfide

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies have been instrumental in elucidating the reaction mechanisms of allyl cyclohexyl sulfide (B99878), particularly its behavior in the gas phase. These computational investigations provide a molecular-level understanding of the kinetics and pathways involved in its thermal decomposition.

Theoretical calculations have established that the gas-phase thermal decomposition of allyl cyclohexyl sulfide is a key area of study for understanding its reactivity. researchgate.netresearchgate.net Computational models, including ab initio and Density Functional Theory (DFT) methods, have been employed to explore the intricacies of this process. usfq.edu.ec

Theoretical calculations strongly support that the gas-phase elimination of this compound is a unimolecular process. researchgate.netusfq.edu.ec This indicates that the reaction rate depends on the concentration of a single reactant molecule. Experimental and computational studies align, confirming that the thermal decomposition follows a first-order rate law and proceeds through a concerted mechanism via a six-membered cyclic transition state. researchgate.net

The thermal decomposition of this compound is characterized as a retro-ene type of mechanism. researchgate.netusfq.edu.ec This is a pericyclic reaction involving the transfer of a hydrogen atom and a reorganization of the electron system. Computational studies, utilizing various DFT methods, have successfully modeled this mechanism and concluded that it proceeds through a polar six-center cyclic transition state. researchgate.net The rate-determining step in this process is identified as the change in hybridization of specific carbon atoms from sp³ to sp². researchgate.netusfq.edu.ec

A significant finding from theoretical investigations is that the decomposition of this compound proceeds through a non-planar concerted six-membered cyclic transition structure. researchgate.netusfq.edu.ec This means that all bond-breaking and bond-forming events occur in a single, coordinated step, though not necessarily with perfect synchronicity. The sulfur atom in the structure induces a high degree of dissymmetry in the transition state geometry, which is a key factor in its reactivity. researchgate.netusfq.edu.ec Vibrational frequency analysis within these computational models confirms the presence of the transition state structure.

Computational chemistry allows for the derivation of important kinetic and thermodynamic parameters that govern the reaction. For the gas-phase elimination of this compound, the activation energy has been calculated to be 137.9 kJ/mol. researchgate.netusfq.edu.ec These theoretical values, particularly those obtained using the M06/6-311++G(d,p) level of theory, are in reasonable agreement with experimental data. researchgate.netusfq.edu.ec

Table 1: Comparative Activation Energies for Retro-Ene Reactions

| Compound | Activation Energy (kJ/mol) |

| This compound | 137.9 researchgate.netusfq.edu.ec |

| Allyl Cyclohexyl Ether | 170.5 researchgate.netusfq.edu.ec |

| N-Allyl Cyclohexyl Amine | 171.7 researchgate.netusfq.edu.ec |

| Allyl Ethyl Ether | 187.0 researchgate.netusfq.edu.ec |

The nature of the heteroatom in the allyl compound significantly influences the reaction rate. In the case of this compound, the sulfur atom is positively charged, and its electronic effect contributes to a high dissymmetry in the transition state geometry, which appears to accelerate the decomposition. researchgate.netusfq.edu.ec This is in contrast to its oxygen and nitrogen-containing analogues, such as allyl cyclohexyl ether and N-allyl cyclohexyl amine, where the electronegativity of the heteroatom and the polarization of the C-Z bond (where Z is O or N) increase the reaction rate compared to allyl ethyl ether, but result in higher activation energies than the sulfide. researchgate.netusfq.edu.ec Sulfides have been found to react faster than their homologous ethers. researchgate.net

Mechanistic Aspects of Allyl Thioether Transformations

The transformation of allyl thioethers, including this compound, can proceed through several key mechanistic pathways. These pathways are often in competition, and the predominant route is influenced by factors such as the substrate structure, reaction conditions, and the nature of the reagents involved.

A prominent reaction pathway for allylic sulfides is the researchgate.netnih.gov-sigmatropic rearrangement. This process involves a concerted, pericyclic shift of a substituent from the sulfur atom to the γ-carbon of the allyl group. rsc.org This rearrangement typically proceeds through a five-membered, envelope-like transition state. rsc.org

The researchgate.netnih.gov-sigmatropic rearrangement is often initiated by the formation of a sulfur ylide intermediate. nih.govcmu.eduacs.org This ylide can be generated through various methods, including the reaction of the allyl sulfide with a metal carbenoid, a process known as the Doyle-Kirmse reaction. nih.govrsc.orgacs.org The subsequent rearrangement is typically rapid and stereospecific. cmu.edu The stereochemical outcome is often predictable, with (E)-substrates favoring the formation of anti-products and (Z)-substrates yielding syn-products. rsc.org

In the context of this compound, theoretical calculations have been employed to study its gas-phase elimination, which proceeds via a retro-ene type of mechanism through a non-planar, concerted six-membered cyclic transition state. researchgate.netusfq.edu.ec The activation energy for this process has been calculated to be 137.9 kJ/mol. researchgate.netusfq.edu.ec This value is lower than that of its oxygen and nitrogen analogues, suggesting that the sulfur atom accelerates the decomposition. researchgate.netusfq.edu.ec

The formation of sulfur ylides is a critical step in many transformations of allylic sulfides. nih.govcmu.eduacs.org These ylides are typically generated by the reaction of the sulfide with a carbene or a carbene precursor, often catalyzed by transition metals like rhodium(II) or copper(I). researchgate.netsioc-journal.cn Once formed, the sulfur ylide can undergo a variety of rearrangements, with the researchgate.netnih.gov-sigmatropic shift being a common and synthetically useful pathway. nih.govrsc.orgcmu.eduacs.org

The stability and reactivity of the sulfur ylide are influenced by the substituents on both the sulfur atom and the ylidic carbon. The choice of catalyst and ligands can also play a significant role in controlling the efficiency and selectivity of the rearrangement. cmu.edusioc-journal.cn For instance, Rh(II) complexes have been found to be more efficient than Cu(I) complexes in certain researchgate.netnih.gov-sigmatropic rearrangements of sulfur ylides. sioc-journal.cn

| Catalyst | Relative Efficiency | Reference |

|---|---|---|

| Rh(II) complexes | More efficient | sioc-journal.cn |

| Cu(I) complexes | Less efficient | sioc-journal.cn |

Allylic thioethers can undergo cleavage reactions under certain conditions. In the presence of strong acids like HBr or HI, ethers with allylic substituents can be cleaved via an SN1 mechanism due to the formation of a relatively stable allylic carbocation. libretexts.org This carbocation is stabilized by resonance, which delocalizes the positive charge. The stability of the carbocation intermediate facilitates the cleavage of the C-O bond. fiveable.me While this is well-documented for ethers, similar principles can apply to the C-S bond in thioethers under strongly acidic or oxidative conditions.

Oxidative cleavage of the C-H bond adjacent to the sulfur atom in allylic sulfides can lead to the formation of an α,β-unsaturated thiocarbenium ion. nih.gov These electrophilic species can then react with nucleophiles. The stability of such carbocationic intermediates is a key factor in determining the reaction pathway.

Oxidative Pathways

The oxidation of this compound can proceed through various mechanisms, including those initiated by radicals. These pathways are of particular interest in atmospheric chemistry and synthetic organic chemistry.

The reaction of allyl sulfides with hydroxyl (OH) radicals, another important atmospheric oxidant, has also been investigated. nih.govresearchgate.net The reaction is initiated by the addition of the OH radical to the double bond, which can occur at either of the two carbon atoms. rsc.orgudelar.edu.uy This initial addition leads to the formation of a radical adduct, which can then react with molecular oxygen to form peroxy radicals. rsc.orgudelar.edu.uy These peroxy radicals can undergo further reactions, leading to a variety of oxidation products, including sulfur dioxide. nih.govresearchgate.net

| Reactant | Oxidant | Rate Coefficient (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| Allyl methyl sulfide (AMS) | O3 (with CO scavenger) | (2.63 ± 0.47) × 10-18 | nih.govacs.org |

| Allyl ethyl sulfide (AES) | O3 (with CO scavenger) | (3.50 ± 0.27) × 10-18 | nih.govacs.org |

| Allyl methyl sulfide (AMS) | OH | (4.98 ± 1.42) × 10-11 | nih.gov |

| Allyl ethyl sulfide (AES) | OH | (6.88 ± 1.49) × 10-11 | nih.gov |

Computational chemistry provides a powerful tool for mapping out the potential energy surfaces of reactions involving allyl sulfides and for determining the energy barriers associated with different reaction pathways. Density functional theory (DFT) and other high-level ab initio methods are commonly used for these purposes. researchgate.netnih.govudelar.edu.uy

For the gas-phase elimination of this compound, theoretical calculations have identified a concerted retro-ene mechanism with a calculated activation energy of 137.9 kJ/mol. researchgate.netusfq.edu.ec In the case of ozonolysis, theoretical studies have shown that the reaction can proceed via two competing pathways with low and similar activation barriers: cyclization to a primary ozonide and direct reaction with the sulfur atom. nih.govacs.org For the OH-initiated oxidation, theoretical calculations have detailed the addition mechanism, the formation of various intermediates, and subsequent decomposition pathways. rsc.orgudelar.edu.uy These studies help to rationalize experimental observations and to predict the formation of various products.

Reaction Mechanisms and Chemical Reactivity of Allyl Cyclohexyl Sulfide

Thermal Decomposition and Elimination Reactions

Allyl cyclohexyl sulfide (B99878) undergoes thermal decomposition through a specific intramolecular mechanism, and its reactivity is notably influenced by the presence of the sulfur atom when compared to analogous compounds.

In the gas phase, the thermal decomposition of allyl cyclohexyl sulfide proceeds via a unimolecular process. researchgate.netusfq.edu.ec Theoretical and experimental studies have shown that this elimination reaction follows a retro-ene mechanism. researchgate.netusfq.edu.ecresearchgate.netresearchgate.net This process involves a concerted, non-planar, six-membered cyclic transition state, leading to the formation of propene and cyclohexylthio radical intermediates which can subsequently react. researchgate.netusfq.edu.ec The pyrolysis of cyclohexyl allyl thioether has been studied in stirred-flow reactors at temperatures ranging from 360–470 °C. researchgate.netresearchgate.net

Theoretical calculations support the unimolecular nature of these gas-phase eliminations. researchgate.netusfq.edu.ecresearchgate.net The rate-determining step in the decomposition of substrates like this compound is identified as the change in hybridization of specific carbon atoms from sp³ to sp². usfq.edu.ec

Computational studies comparing the gas-phase elimination kinetics of this compound with its oxygen and nitrogen analogues (allyl cyclohexyl ether and N-allyl cyclohexylamine) reveal significant differences in reactivity. researchgate.netusfq.edu.ec The activation energy required for the thermal decomposition is lowest for the sulfide, indicating it is the most reactive of the series. researchgate.netusfq.edu.ecresearchgate.net

The observed order of activation energies is: Allyl ethyl ether > N-allyl cyclohexylamine (B46788) > Allyl cyclohexyl ether > this compound. usfq.edu.ec

The increased reaction rate of the ethers and amines compared to a standard like allyl ethyl ether is attributed to the polarization of the bond between the cyclohexyl group and the heteroatom (C-Z) and the electronegativity of the oxygen and nitrogen atoms. researchgate.netusfq.edu.ec Conversely, in this compound, the sulfur atom is positively charged. usfq.edu.ec This electronic effect leads to a significant dissymmetry in the transition state geometry, which is believed to accelerate the decomposition process. researchgate.netusfq.edu.ec This makes sulfides react faster than their homologous ethers. researchgate.netresearchgate.net

Table 1: Comparison of Activation Energies for Gas-Phase Elimination

| Compound | Activation Energy (kJ/mol) |

|---|---|

| Allyl ethyl ether | 187.0 usfq.edu.ec |

| N-allyl cyclohexylamine | 171.7 usfq.edu.ec |

| Allyl cyclohexyl ether | 170.5 usfq.edu.ec |

| This compound | 137.9 usfq.edu.ec |

Rearrangement Reactions

Allyl sulfides, including this compound, are known to participate in various rearrangement reactions, most notably sigmatropic rearrangements.

A prominent reaction pathway for allyl sulfides is the nih.govnih.gov-sigmatropic rearrangement. rsc.org This reaction often proceeds through the formation of a sulfur ylide intermediate, which is generated from the reaction of the allyl sulfide with a metal-carbenoid species. nih.govrsc.org This tandem ylide formation and subsequent nih.govnih.gov-sigmatropic rearrangement is often referred to as the Doyle-Kirmse reaction. nih.govrsc.org

The mechanism involves two key steps:

Nucleophilic attack by the sulfur atom of the allyl sulfide on a metal carbene, which forms an optically active sulfur ylide. nih.govcmu.edu

A rapid nih.govnih.gov-sigmatropic rearrangement of the sulfur ylide through a five-membered, envelope-like transition state to yield a homoallylic sulfide. rsc.orgcmu.edu

This transformation is a powerful method for carbon-carbon bond formation. nih.gov Various catalysts, including those based on copper, rhodium, and engineered myoglobin (B1173299), have been employed to facilitate this reaction for a range of aryl-, benzyl-, and alkyl-substituted allylic sulfides. nih.govnih.govcmu.eduresearchgate.net The enantioselectivity of the reaction is highly dependent on the structure of the starting allyl sulfide and the catalyst system used. cmu.edu For instance, in copper-catalyzed reactions, the use of a sterically demanding group on the sulfide can significantly increase asymmetric induction. cmu.edu

Mechanistically, nih.govnih.gov-sigmatropic rearrangements are concerted processes that exhibit high stereospecificity. rsc.org

While nih.govnih.gov-rearrangements are common, 1,3-sulfur shifts in allylic systems are less frequent but can occur through several distinct mechanisms depending on the substrate and reaction conditions. researchgate.net The proposed mechanisms include:

Radical-Chain Mechanism: Crossover experiments and inhibition studies for some thermal or photochemical 1,3-shifts suggest a mechanism involving the addition of a sulfonyl or thiyl radical, followed by elimination. researchgate.net

Ion-Pair Mechanism: Some 1,3-allylic sulfonyl migrations have been found to proceed via intimate ion pairs. researchgate.net

Dipolar Mechanism: Dipolar intermediates can also mediate these shifts under certain conditions. researchgate.net

Sigmatropic Mechanism: A symmetry-forbidden nih.govcmu.edu-sigmatropic shift mechanism has also been proposed. researchgate.net

These 1,3-migrations have been utilized in the synthesis of more complex sulfides and sulfones. researchgate.netacs.org

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The primary pyrolysis reaction of sulfides, sulfoxides, and sulfones involves the homolytic cleavage of the carbon-sulfur bond. consensus.app The order of reactivity for this cleavage is sulfoxide >> sulfone > sulfide, which corresponds to the relative stability of the radicals formed. consensus.app

The oxidation of similar allyl sulfides, such as allyl methyl sulfide, initiated by hydroxyl radicals (OH) has been studied. researchgate.netrsc.org The mechanism can be complex, with the potential for the OH radical to add across the double bond or attack the sulfur atom. researchgate.netrsc.org This can lead to a pre-reactive complex that serves as a precursor for various reaction pathways. rsc.org In some cases, bulky substituents on the sulfur, such as a cyclohexyl group, have been noted to completely shut down certain subsequent reactions of the oxidized species. acs.org

Pathways to Sulfoxides and Sulfones from Allyl Sulfides

The oxidation of allyl sulfides such as this compound can be controlled to selectively yield either the corresponding sulfoxide or sulfone. organic-chemistry.org This selectivity is typically achieved by carefully choosing the oxidizing agent and controlling the reaction stoichiometry. organic-chemistry.orgorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this transformation. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by various metal complexes, which allows for high chemoselectivity, preserving the integrity of the electron-rich carbon-carbon double bond in the allyl group. organic-chemistry.orgresearchgate.net For instance, a LiNbMoO₆ composite metal oxide catalyst has been shown to effectively catalyze the oxidation of allylic sulfides with H₂O₂. organic-chemistry.orgresearchgate.net By adjusting the amount of H₂O₂, one can selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net Similarly, catalysts based on molybdenum, such as MoO₂Cl₂, can be used to selectively oxidize sulfides to sulfoxides or sulfones at room temperature. researchgate.net

The general pathway involves a one-step oxygen-transfer mechanism where the sulfur atom performs a nucleophilic attack on an oxygen atom of the oxidant. researchgate.net Further oxidation of the resulting sulfoxide to a sulfone proceeds via a similar mechanism. researchgate.net The ability to stop the reaction at the sulfoxide stage is often attributed to steric hindrance around the catalyst or the deactivation of the sulfoxide towards further oxidation under specific conditions. researchgate.net

Table 1: Selective Oxidation of Allyl Sulfides

| Catalyst/Reagent | Oxidant | Predominant Product | Reference |

|---|---|---|---|

| LiNbMoO₆ | H₂O₂ (1 equiv.) | Allyl Sulfoxide | organic-chemistry.orgresearchgate.net |

| LiNbMoO₆ | H₂O₂ (>2 equiv.) | Allyl Sulfone | organic-chemistry.orgresearchgate.net |

| Tantalum Carbide | 30% H₂O₂ | Allyl Sulfoxide | organic-chemistry.org |

| Niobium Carbide | 30% H₂O₂ | Allyl Sulfone | organic-chemistry.org |

Cross-Metathesis Reactions

Allyl sulfides have been identified as exceptionally effective substrates in olefin cross-metathesis, a powerful carbon-carbon bond-forming reaction. acs.orgbeilstein-journals.org

Reactivity of Allyl Sulfides as Privileged Substrates in Aqueous Media

Research has demonstrated that allyl sulfides are "privileged substrates" for cross-metathesis (CM) reactions conducted in aqueous media, particularly when using catalysts like the Hoveyda-Grubbs second-generation catalyst. acs.orgox.ac.uknih.govh1.co Their reactivity surpasses that of many other substrates, including other allyl heteroatom compounds like allyl ethers and amines. ox.ac.ukjsps.org

This enhanced reactivity was notably demonstrated in the cross-metathesis of an S-allylcysteine (Sac) derivative with allyl alcohol, which proceeded efficiently even under conditions where other substrates failed. acs.orgox.ac.uk The reaction's success is significant because thioethers are often considered detrimental to ruthenium-based metathesis catalysts. acs.orgox.ac.uk The privileged nature of the allyl sulfide moiety is specific; extending the carbon chain between the sulfur atom and the double bond by even one or two methylene (B1212753) units leads to a dramatic drop in reactivity. acs.orgox.ac.uk This high reactivity in aqueous environments has enabled complex applications, such as the site-selective modification of proteins. nih.govh1.co

Table 2: Comparison of Allyl-Heteroatom Substrates in Aqueous Cross-Metathesis

| Allyl Substrate | Partner | Catalyst | Conversion/Yield | Reference |

|---|---|---|---|---|

| S-Allylcysteine derivative | Allyl Alcohol | Hoveyda-Grubbs 2nd Gen. | 56% isolated yield | acs.orgox.ac.uk |

| Homoallylglycine derivative | Allyl Alcohol | Hoveyda-Grubbs 2nd Gen. | No reaction | ox.ac.uk |

| Allyl Ether | Allyl Alcohol | Hoveyda-Grubbs 2nd Gen. | Lower efficiency than sulfide | jsps.org |

| Allyl Amine | Allyl Alcohol | Hoveyda-Grubbs 2nd Gen. | Lower efficiency than sulfide | jsps.org |

Mechanistic Considerations and Catalytic Efficiency in Metathesis

The superior performance of allyl sulfides in cross-metathesis is attributed to a "heteroatom-relay" mechanism. beilstein-journals.orgacs.org It is proposed that the sulfur atom of the allyl sulfide pre-coordinates to the ruthenium metal center of the catalyst. beilstein-journals.orgacs.org This interaction is thought to accelerate the rate-determining step of the catalytic cycle without leading to irreversible catalyst deactivation.

This sulfur-assisted mechanism facilitates the metathesis process and prevents the formation of stable five- or six-membered chelate rings that can form with longer-chain butenyl or pentenyl sulfides. beilstein-journals.org Such stable chelates are non-productive and effectively sequester the catalyst, halting the reaction. beilstein-journals.org The soft Lewis basicity of the sulfur atom makes it a more effective ligand for the ruthenium center in the Hoveyda-Grubbs second-generation catalyst compared to the harder oxygen atom in an allyl ether. beilstein-journals.org This efficient catalytic turnover makes allyl sulfides, and by extension this compound, highly effective and reliable substrates for constructing new carbon-carbon bonds via cross-metathesis. acs.orgresearchgate.net

Biochemical Interactions and Mechanistic Studies

Interaction with Biological Thiols and Proteins

The sulfur atom and the adjacent allyl group in allyl cyclohexyl sulfide (B99878) are key to its reactivity with biological macromolecules, particularly proteins. Its interactions are largely governed by the chemistry of thiols and the formation of covalent bonds with cysteine residues.

A primary mechanism by which allyl sulfides interact with proteins is through thiol-disulfide exchange reactions with cysteine residues. researchgate.net Cysteine is unique among the standard amino acids for its thiol (-SH) side chain, which can exist as a reactive thiolate anion (S-) at physiological pH. This thiolate is a potent nucleophile.

The interaction likely proceeds via a thiol-disulfide exchange mechanism. Although direct studies on allyl cyclohexyl sulfide are limited, the established reactivity of related compounds like allicin (B1665233) suggests that the sulfur atom of the cysteine thiolate attacks the disulfide bond of an oxidized allyl sulfide or a related reactive intermediate. researchgate.net However, for a simple sulfide like this compound, the more probable interaction involves its metabolic activation or reaction with an existing disulfide bridge in a protein. In a thiol-disulfide exchange, the cysteine residue forms a new, mixed disulfide bond with the sulfur-containing compound. nih.gov This covalent modification, known as S-thioallylation, can significantly alter the protein's three-dimensional structure and, consequently, its function. researchgate.net The formation of these disulfide bridges is a critical element in defining the molecular architecture and biological activity of many proteins. nih.gov

Sulfenylation is a post-translational modification involving the covalent attachment of a sulfur-containing group to a protein, most commonly at a cysteine residue, leading to the formation of a sulfenic acid (R-SOH) as an initial intermediate. nih.gov Allyl sulfur compounds are recognized for their ability to modify proteins possessing reactive thiol groups, which are often found in the active sites of enzymes or are critical for protein conformation. core.ac.ukacs.org This modification can lead to the inactivation or altered function of the target protein. acs.org

The process, more accurately termed S-thioallylation in this context, involves the transfer of the allylthio- group (-S-allyl) to the cysteine thiol. researchgate.net This reaction can affect proteins involved in crucial cellular processes. core.ac.uk For instance, widespread S-thioallylation of redox-sensitive proteins has been observed in various cell types exposed to garlic-derived organosulfur compounds. researchgate.net While it is proposed that the anticancer and antimicrobial properties of some allyl sulfur compounds may relate to their reactivity with thiol groups on detoxification and redox-sensitive proteins, specific studies demonstrating that their mechanism of action proceeds through sulfenylation are not yet broadly established for many of these compounds. core.ac.ukacs.org

Modulation of Enzyme Systems

This compound is anticipated to influence various enzyme systems, a characteristic shared by other allyl sulfides. This modulation primarily affects enzymes involved in detoxification and the maintenance of cellular redox balance.

Xenobiotic-metabolizing enzymes (XMEs) are critical for metabolizing and detoxifying foreign compounds. ontosight.ai They are categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes. ontosight.ai Studies on related allyl sulfides, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), provide insight into how these compounds can modulate XMEs. nih.gov

For example, research in rat models has shown that different allyl sulfides have distinct effects on Phase I and Phase II enzymes. nih.gov While DAS was found to slightly increase the activity of the Phase I enzyme cytochrome P-450 2E1, the polysulfides DADS and DATS significantly induced Phase II enzyme activities. nih.gov These enzymes, including glutathione (B108866) S-transferase and quinone reductase, play a crucial role in preparing xenobiotics for excretion. nih.gov The ability of these compounds to induce Phase II enzymes is considered a key part of their protective effects against certain toxins. nih.gov

Table 1: Effects of Various Allyl Sulfides on Xenobiotic Metabolizing Enzymes

| Compound | Dose (µmol/kg) | Effect on Phase I (CYP2E1) | Effect on Phase II (GST, QR) | Source |

|---|---|---|---|---|

| Diallyl Sulfide (DAS) | 100 | Slight Increase | No Significant Effect | nih.gov |

| Diallyl Disulfide (DADS) | 100 | No Significant Effect | Significant Increase | nih.gov |

| Diallyl Trisulfide (DATS) | 10 | No Significant Effect | Significant Increase | nih.gov |

Data derived from in vivo studies in rats. CYP2E1: Cytochrome P-450 2E1, GST: Glutathione S-transferase, QR: Quinone Reductase.

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing agents, crucial for normal cell function. nih.gov Hydrogen sulfide (H₂S) and related reactive sulfur species (RSS) are now recognized as key players in this process, often through the modification of cysteine residues on proteins, a process known as S-sulfhydration or persulfidation. nih.govmdpi.com

Allyl sulfur compounds can influence this system. Proteins with reactive thiol groups, which are central to redox homeostasis, are considered preferential targets for these compounds. core.ac.uk Studies using garlic-derived allyl sulfides in mouse kidneys have shown that DADS and DATS can significantly increase the total level of sulfane sulfur—a form of reactive sulfur that can be transferred to other molecules. mdpi.com These compounds also increased the activity of enzymes involved in sulfur metabolism, such as γ-cystathionase (CSE) and rhodanese (TST). mdpi.com Interestingly, in this specific study, the administration of these allyl sulfides did not lead to a detectable increase in the levels of free H₂S or protein persulfidation (bound sulfur). mdpi.com This suggests that while allyl sulfides can serve as a source of sulfane sulfur for cells, their interaction with the cellular redox environment is complex and may not directly elevate H₂S levels under all conditions. mdpi.com

Table 2: Influence of Allyl Sulfides on Sulfur Metabolism in Mouse Kidney

| Compound Administered | Change in Total Sulfane Sulfur Level | Change in γ-cystathionase (CSE) Activity | Change in Rhodanese (TST) Activity | Source |

|---|---|---|---|---|

| Diallyl Sulfide (DAS) | Non-significant Increase | - | Significant Increase | mdpi.com |

| Diallyl Disulfide (DADS) | Significant Increase | Significant Increase | Significant Increase | mdpi.com |

| Diallyl Trisulfide (DATS) | Significant Increase | Significant Increase | Significant Increase | mdpi.com |

Based on repeated intraperitoneal administration in mice.

Role as a Mechanistic Probe in Bioconjugation

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. The unique reactivity of the allyl sulfide group makes it a valuable tool, or "mechanistic probe," in this field.

Specifically, the incorporation of S-allylcysteine, which contains an allyl sulfide functional group, into proteins has proven to be a powerful strategy for site-selective protein modification. acs.orgh1.co The allyl sulfide acts as a privileged substrate for olefin cross-metathesis in aqueous environments. acs.org This reaction, often catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst, allows for the formation of a stable carbon-carbon bond at a specific site on the protein surface. acs.org

This methodology has been used to attach various functional molecules to proteins, including for glycosylation and PEGylation. acs.org The high reactivity and specificity of the allyl sulfide in this context highlight its utility as a chemical handle. By first incorporating S-allylcysteine into a protein, researchers can then use the allyl group as a reactive point for further, precise chemical modifications. h1.co This approach is an important addition to the toolkit of metal-mediated protein modifications and demonstrates the potential of allyl sulfides as probes to study and modulate protein function. acs.org

Site-Selective Protein Modification via Metathesis Applications

The strategic modification of proteins at specific sites is a powerful tool in chemical biology, enabling detailed studies of protein function and the construction of novel protein conjugates. Olefin metathesis has emerged as a robust method for forging stable carbon-carbon bonds on protein surfaces under biocompatible conditions. A key development in this area is the use of allyl sulfides as privileged substrates for aqueous cross-metathesis, a reaction that allows for the precise installation of new functional groups onto a protein.

The core of this strategy involves the incorporation of an amino acid bearing an allyl sulfide moiety into the protein of interest. The most commonly utilized residue for this purpose is S-allylcysteine (Sac), which can be introduced into a protein's structure either through chemical modification of a native cysteine residue or by genetic code expansion. nih.govacs.org Once installed, the allyl sulfide group on the protein serves as a handle for a subsequent cross-metathesis reaction with a partner olefin, catalyzed by a water-tolerant ruthenium-based catalyst, such as the Hoveyda-Grubbs second-generation catalyst. acs.orgresearchgate.net This reaction attaches the partner olefin to the protein at the site of the original allyl sulfide.

The enhanced reactivity of allyl sulfides in aqueous cross-metathesis is a critical advantage. acs.orgox.ac.uk Compared to other olefin-containing amino acids like homoallylglycine, S-allylcysteine derivatives show significantly higher efficiency in the metathesis reaction. acs.org This heightened reactivity is attributed to the influence of the allylic sulfur atom, which modulates the stability of the intermediate metallacyclobutane in the catalytic cycle. ox.ac.uk This allows the reaction to proceed efficiently in aqueous buffers and at temperatures compatible with maintaining protein structure and function. acs.org

While S-allylcysteine is the typical protein-incorporated handle, the cross-metathesis partner can be varied to introduce a wide array of functionalities. In this context, a molecule like this compound could serve as a metathesis partner, although its specific use in this capacity is not extensively documented in primary literature. The reaction would involve the cross-metathesis of the S-allylcysteine residue on the protein with an excess of the partner olefin. However, research has more commonly explored the use of various allyl alcohols, ethers, and glycosides as coupling partners to enhance protein properties or to attach reporter molecules. ox.ac.uk

Detailed studies have been conducted to understand the scope of the olefin partner in the cross-metathesis reaction with S-allylcysteine-containing proteins. The success of the reaction is highly dependent on the structure of the olefin partner. The data below, derived from studies on the subtilisin Bacillus lentus (SBL) protein with a single S-allylcysteine mutation (SBL-156Sac), illustrates the types of olefins that are successful or unsuccessful in this modification strategy. ox.ac.uk

Research Findings on Cross-Metathesis Partners for Sac-Modified Proteins

Table 1: Cross-Metathesis Partner Scope with SBL-156Sac

| Entry | Metathesis Partner | Catalyst | Result | Reference |

|---|---|---|---|---|

| 1 | Allyl alcohol | Hoveyda-Grubbs 2nd Gen. | Successful Product Formation | ox.ac.uk, acs.org |

| 2 | Allyl methyl ether | Hoveyda-Grubbs 2nd Gen. | Successful Product Formation | ox.ac.uk |

| 3 | Allyl glucoside | Hoveyda-Grubbs 2nd Gen. | Successful Product Formation | ox.ac.uk |

| 4 | Allyl oligo(ethylene glycol) | Hoveyda-Grubbs 2nd Gen. | Successful Product Formation | ox.ac.uk |

| 5 | N-allylacetamide | Hoveyda-Grubbs 2nd Gen. | No Reaction | ox.ac.uk |

| 6 | Allyl amine hydrochloride | Hoveyda-Grubbs 2nd Gen. | No Reaction | ox.ac.uk |

| 7 | Allyl N-acetylglucosamine | Hoveyda-Grubbs 2nd Gen. | No Reaction | ox.ac.uk |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The findings summarized in Table 1 reveal important structural features that influence the efficacy of the metathesis partner. ox.ac.uk Simple allyl alcohols and ethers are generally effective substrates. acs.orgox.ac.uk Furthermore, biologically relevant molecules such as carbohydrates and polyethylene (B3416737) glycol (PEG) chains can be successfully conjugated to the protein using this method. ox.ac.uk However, olefins containing certain functional groups, particularly electron-withdrawing groups or some nitrogen-containing heterocycles, can inhibit the catalyst and prevent the reaction from proceeding. ox.ac.ukbeilstein-journals.org For instance, partners with ammonium (B1175870) groups or certain N-acetylglucosamine derivatives failed to yield the desired product, highlighting the sensitivity of the ruthenium catalyst to the electronic and steric properties of the substrate. ox.ac.uk

Advanced Characterization Techniques in Allyl Cyclohexyl Sulfide Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths and angles. It is the definitive method for determining the absolute configuration of crystalline materials. The technique involves directing X-rays onto a single crystal, which diffracts the beams into a specific pattern of spots. Analysis of this diffraction pattern allows for the generation of a three-dimensional electron density map, from which the atomic positions can be modeled.

For allyl cyclohexyl sulfide (B99878), which is a liquid under standard conditions, obtaining a single crystal suitable for X-ray diffraction would require specialized crystallization techniques, such as in-situ cryocrystallization. As such, there is no readily available public crystallographic data for this specific compound in the searched literature. However, the technique remains fundamentally important for the structural analysis of solid derivatives or related sulfur-containing compounds. rsc.org An analysis would provide precise measurements of the C-S, C-C, and C=C bond lengths and the bond angles throughout the molecule, confirming the geometry of the cyclohexyl ring (typically a chair conformation) and the allyl group.

Representative Data from a Single-Crystal X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal structure (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit in the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C=C). |

| Bond Angles (°) | Angles between adjacent chemical bonds. |

Advanced Kinetic Measurement Techniques (e.g., In-situ FTIR)

Understanding the reactivity and reaction mechanisms of allyl cyclohexyl sulfide requires advanced kinetic measurement techniques. These methods allow for the real-time monitoring of reactant and product concentrations, providing data to determine reaction rates and activation energies.

Theoretical Kinetic Studies Computational chemistry provides powerful tools for investigating reaction mechanisms and kinetics. The gas-phase elimination of this compound has been studied using Density Functional Theory (DFT) and ab initio methods. usfq.edu.ecresearchgate.net These theoretical calculations support a unimolecular decomposition that proceeds through a concerted, non-planar, six-membered cyclic transition state, a process known as a retro-ene reaction. researchgate.net The study calculated the activation energy for this thermal decomposition, providing fundamental kinetic parameters for the reaction. usfq.edu.ecresearchgate.net The calculations show that the activation energy for the sulfide is significantly lower than for its ether and amine analogues, suggesting the electronic properties of the sulfur atom accelerate the decomposition. usfq.edu.ec

Calculated Kinetic Parameters for the Gas-Phase Elimination of this compound. usfq.edu.ec

| Parameter | Method | Calculated Value |

|---|---|---|

| Activation Energy (Ea) | CAM-B3LYP | 137.9 kJ/mol |

In-situ Fourier Transform Infrared (FTIR) Spectroscopy In-situ FTIR is an experimental technique that allows for the kinetic analysis of reactions in real-time. By placing the reaction cell directly in the path of an IR beam, spectra can be continuously collected as the reaction progresses. This allows for the quantification of reactants, intermediates, and products by monitoring the changes in their characteristic IR absorption bands over time. While specific in-situ FTIR studies on this compound are not detailed in the surveyed literature, the technique has been successfully applied to study the atmospheric oxidation kinetics of structurally similar compounds like allyl methyl sulfide and allyl ethyl sulfide. researchgate.net These studies provide rate coefficients and product yields, demonstrating the utility of in-situ FTIR for elucidating complex reaction mechanisms involving allyl sulfides.

Q & A

Q. Methodological Guidelines :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity. For example, the allylic protons should appear as a multiplet at δ 5.2–5.8 ppm, while cyclohexyl protons resonate at δ 1.0–2.0 ppm.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with authentic standards.

- Elemental Analysis : Verify sulfur content (theoretical ~19.5% for CHS) .

Advanced Tip : For novel derivatives, provide high-resolution mass spectrometry (HRMS) data and X-ray crystallography (if crystalline) to unambiguously confirm structures .

What factors influence the substrate scope of this compound in enzymatic vs. organocatalytic systems?

Q. Basic Design Principles :

- Enzymatic Systems : Substrate scope is limited by enzyme active-site accessibility. For example, Mb(L29S,H64V,V68F) accommodates cyclohexyl groups but struggles with highly hydrophobic or bulky substituents (e.g., octyl chains) .

- Organocatalytic Systems : Reactions like thia-allylic rearrangements depend on catalyst-substrate electronic compatibility. Cyclohexyl groups may hinder pseudorotation steps in bipyramidal intermediates .

Advanced Optimization Strategy :

Use computational docking (e.g., AutoDock) to predict enzyme-substrate binding affinities. Experimentally, modify reaction solvents (e.g., aqueous-organic biphasic systems) to enhance solubility of hydrophobic substrates .

How can mechanistic studies resolve contradictions in this compound’s reactivity across different catalytic systems?

Q. Methodological Approach :

- Kinetic Isotope Effects (KIE) : Compare values in enzymatic vs. organocatalytic reactions to identify rate-determining steps.

- Spectroscopic Trapping : Use stopped-flow UV-Vis or EPR to detect transient intermediates (e.g., sulfur-centered radicals in PhSSPh catalysis) .

- Cross-Validation : Test this compound in related reactions (e.g., allylic oxidations) to determine if inertness is system-specific.

Case Study :

The lack of rearrangement in PhSSPh-catalyzed reactions suggests a non-radical mechanism for this compound, whereas enzymatic systems leverage directed evolution to bypass steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.